(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Overview
Description
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is a chiral epoxide derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and two carboxylic acid groups, one of which is esterified with an ethoxy group. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to induce the formation of the oxirane ring with high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted oxirane derivatives.
Scientific Research Applications
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups and create complex molecular architectures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
(2R,3R)-3-(methoxycarbonyl)oxirane-2-carboxylic acid: A similar compound with a methoxy group instead of an ethoxy group.
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxamide: A derivative with an amide group instead of a carboxylic acid group.
Uniqueness
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an ester and a carboxylic acid group. This combination of functional groups and stereochemistry makes it a valuable intermediate in asymmetric synthesis and a versatile building block for the creation of complex chiral molecules.
Properties
IUPAC Name |
(2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZDXCRDIBPCO-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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